LogP and TPSA Comparison with Unsubstituted Analog
The 2,6-dimethyl-5-oxo substitution pattern yields a calculated partition coefficient (XLogP3) of 0.26 and a topological polar surface area (TPSA) of 75.43 Ų . In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-2-acetic acid (CAS 1159983-05-7) displays a lower LogP of 0.36 and a TPSA of 67.49 Ų . The higher TPSA of the 2,6-dimethyl derivative predicts reduced passive membrane permeability relative to the unsubstituted analog, which may be advantageous when designing peripherally restricted compounds or disadvantageous if central nervous system penetration is required. Both compounds fall within the 'drug-like' space (LogP < 5, TPSA < 140 Ų), but the quantitative divergence of ~8 Ų in TPSA is sufficient to alter predicted oral absorption classification.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.26; TPSA = 75.43 Ų |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-2-acetic acid (unsubstituted): XLogP3 = 0.36; TPSA = 67.49 Ų |
| Quantified Difference | ΔXLogP3 = −0.10 (more hydrophilic); ΔTPSA = +7.94 Ų (lower predicted passive permeability) |
| Conditions | In silico prediction (XLogP3 algorithm); TPSA calculated from 2D structure. Both values retrieved from commercial vendor computational property listings. |
Why This Matters
The ~8 Ų higher TPSA quantitatively differentiates this compound's predicted membrane permeation profile, which is critical for selecting the correct analog when designing experiments targeting intracellular versus extracellular or peripheral versus CNS targets.
